molecular formula C13H21N B15052101 1-(4-Isobutylphenyl)propan-1-amine

1-(4-Isobutylphenyl)propan-1-amine

Cat. No.: B15052101
M. Wt: 191.31 g/mol
InChI Key: LYXQOWLLYFIFDS-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)propan-1-amine is an organic compound with the molecular formula C13H19N. It is a derivative of phenylpropanamine, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is of interest due to its structural similarity to various biologically active molecules, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isobutylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-Isobutylphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers scalability and efficiency, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isobutylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Electrophiles like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-Isobutylphenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Isobutylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thromboxanes, which are involved in inflammation and pain pathways . The compound’s structure allows it to fit into the active site of these enzymes, blocking their catalytic activity.

Comparison with Similar Compounds

1-(4-Isobutylphenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(4-Isobutylphenyl)propan-1-one: A precursor in the synthesis of the amine.

    2-(4-Isobutylphenyl)propan-1-ol: An alcohol derivative with different reactivity and applications.

    1-(4-Isobutylphenyl)ethanamine: A structurally related amine with variations in biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which influences its chemical reactivity and biological interactions.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-1-amine

InChI

InChI=1S/C13H21N/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3

InChI Key

LYXQOWLLYFIFDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)N

Origin of Product

United States

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